molecular formula C12H13BrN2 B1614378 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole CAS No. 937796-05-9

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1614378
CAS No.: 937796-05-9
M. Wt: 265.15 g/mol
InChI Key: RHOBMGYKCJRQTA-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5.

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

  • Nucleophiles (e.g., amines, thiols)
  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole include:

    1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole: Contains a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.

    1-(4-(Hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole: The hydroxymethyl group provides different chemical properties, such as increased polarity and hydrogen bonding capability.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOBMGYKCJRQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640463
Record name 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-05-9
Record name 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937796-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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